molecular formula C9H9NO3 B12614170 4,7-Dihydroxy-2-methyl-2,3-dihydro-1H-isoindol-1-one CAS No. 919800-43-4

4,7-Dihydroxy-2-methyl-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B12614170
CAS No.: 919800-43-4
M. Wt: 179.17 g/mol
InChI Key: WZXGOCQYCNOIBY-UHFFFAOYSA-N
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Description

4,7-Dihydroxy-2-methyl-2,3-dihydro-1H-isoindol-1-one is a heterocyclic organic compound with a unique structure that includes both hydroxyl and carbonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dihydroxy-2-methyl-2,3-dihydro-1H-isoindol-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted aniline with a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to facilitate the formation of the isoindole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,7-Dihydroxy-2-methyl-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted isoindole derivatives depending on the nucleophile used.

Scientific Research Applications

4,7-Dihydroxy-2-methyl-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4,7-Dihydroxy-2-methyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1H-Inden-1-one, 2,3-dihydro-: Similar in structure but lacks the hydroxyl groups.

    3,4-Dihydro-7-hydroxy-2(1H)-quinolinone: Contains a similar heterocyclic ring but with different functional groups.

Uniqueness

4,7-Dihydroxy-2-methyl-2,3-dihydro-1H-isoindol-1-one is unique due to the presence of both hydroxyl and carbonyl groups on the isoindole ring, which imparts distinct chemical reactivity and potential biological activity.

Properties

CAS No.

919800-43-4

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

4,7-dihydroxy-2-methyl-3H-isoindol-1-one

InChI

InChI=1S/C9H9NO3/c1-10-4-5-6(11)2-3-7(12)8(5)9(10)13/h2-3,11-12H,4H2,1H3

InChI Key

WZXGOCQYCNOIBY-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(C=CC(=C2C1=O)O)O

Origin of Product

United States

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